2-Methyl-3-phenyl-2-propenal

Description

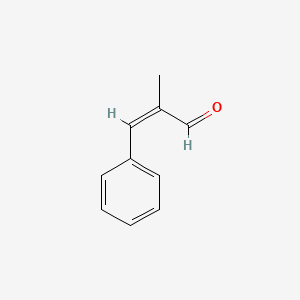

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018368 | |

| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66051-14-7, 101-39-3 | |

| Record name | alpha-Methylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-3-phenyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2-methyl-3-phenyl-2-propenal, commonly known as alpha-methylcinnamaldehyde. The document details the isomers' structures, physical and spectroscopic properties, and provides experimental protocols for their synthesis and characterization.

Introduction to this compound Isomers

This compound (C₁₀H₁₀O) is an α,β-unsaturated aldehyde with a phenyl substituent. Its isomers are of significant interest in the fragrance, flavor, and pharmaceutical industries. The presence and arrangement of the methyl group and the stereochemistry of the double bond give rise to various isomers, each with potentially unique chemical and biological properties.

Stereoisomers

Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: (E)-2-methyl-3-phenyl-2-propenal and (Z)-2-methyl-3-phenyl-2-propenal. The (E)-isomer, where the phenyl group and the aldehyde group are on opposite sides of the double bond, is generally the more stable and common form.

Structural Isomers

Structural isomers of this compound possess the same molecular formula (C₁₀H₁₀O) but differ in the connectivity of their atoms. For the scope of this guide, we will focus on isomers that retain the aromatic aldehyde character. These include positional isomers, where the methyl group is on the phenyl ring, and isomers with different carbon chain structures.

Isomer Structures and Nomenclature

Below are the structures and IUPAC names of the key stereoisomers and structural isomers of this compound.

Stereoisomers of this compound:

-

(E)-2-methyl-3-phenyl-2-propenal: The phenyl and aldehyde groups are on opposite sides of the double bond.

-

(Z)-2-methyl-3-phenyl-2-propenal: The phenyl and aldehyde groups are on the same side of the double bond.[1]

Key Structural Isomers (Aromatic Aldehydes):

-

Positional Isomers of Methyl-3-phenyl-2-propenal:

-

(E)-3-(o-tolyl)prop-2-enal

-

(E)-3-(m-tolyl)prop-2-enal

-

(E)-3-(p-tolyl)prop-2-enal

-

-

Chain Isomers:

-

Other Related Isomers:

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its key isomers for easy comparison.

Table 1: Physical Properties of this compound Isomers and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| (E)-2-Methyl-3-phenyl-2-propenal | C₁₀H₁₀O | 146.19 | 148-149 @ 27 mmHg | 1.047 @ 25°C | 1.605 |

| (Z)-2-Methyl-3-phenyl-2-propenal | C₁₀H₁₀O | 146.19 | No data available | No data available | No data available |

| 2-Phenylpropanal | C₉H₁₀O | 134.18 | 92-94 @ 12 mmHg[2] | 0.998-1.006[2] | 1.515-1.520[2] |

| 3-Phenylbutanal | C₁₀H₁₂O | 148.20 | 93-94 @ 16 mmHg[12] | 0.997 @ 25°C[12] | 1.5179[12] |

| (4-Methylphenyl)acetaldehyde | C₉H₁₀O | 134.18 | 221.5 (estimate)[17] | 1.0052[17] | 1.5255 (estimate)[17] |

Table 2: Spectroscopic Data of (E)-2-Methyl-3-phenyl-2-propenal

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | δ (ppm): 9.55 (s, 1H, CHO), 7.4-7.6 (m, 5H, Ar-H), 7.35 (s, 1H, =CH), 2.1 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): 195.2 (CHO), 153.1 (C=), 138.5 (=CH), 134.2 (Ar-C), 130.5, 129.0, 128.8 (Ar-CH), 10.9 (CH₃) |

| GC-MS (m/z) | 146 (M+), 145 (M-H)+, 117 (M-CHO)+, 115, 91, 77[20][21] |

Experimental Protocols

Synthesis of (E)- and (Z)-2-Methyl-3-phenyl-2-propenal via Aldol Condensation

This protocol describes a general procedure for the synthesis of α-methylcinnamaldehyde, which typically yields the (E)-isomer as the major product.

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) or Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Prepare a solution of sodium hydroxide (e.g., 10g) in a mixture of water (100 mL) and methanol (or ethanol) (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the basic solution to 10-15°C in an ice bath.

-

In a separate beaker, mix benzaldehyde (1 equivalent) and propionaldehyde (1.2 equivalents).

-

Add the aldehyde mixture dropwise to the cooled basic solution with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a wash with dilute HCl to neutralize any remaining base, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of (E) and (Z) isomers, can be purified by fractional distillation under reduced pressure. The (E)-isomer is the major product. Separation of the isomers can be achieved using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system.[1][22]

Characterization Protocols

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts. The aldehydic proton of the (E)-isomer typically appears at a lower field compared to the (Z)-isomer due to anisotropic effects of the phenyl ring.

Sample Preparation:

-

Prepare a dilute solution of the isomer mixture or individual isomers (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating aromatic compounds (e.g., HP-5MS, DB-5).

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: 10-15°C/min to 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-300 amu.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis:

-

The (E) and (Z) isomers may be separated by GC, with the more volatile isomer typically eluting first.

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z 146.

-

Characteristic fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺ at m/z 145), loss of the aldehyde group ([M-CHO]⁺ at m/z 117), and fragments corresponding to the phenyl group (m/z 77) and tropylium (B1234903) ion (m/z 91).[23]

Logical Workflow for Isomer Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers and structural isomers of this compound.

This comprehensive guide provides a solid foundation for researchers and professionals working with this compound and its isomers. The detailed information on their properties and the provided experimental protocols will aid in the synthesis, identification, and utilization of these compounds in various scientific and industrial applications.

References

- 1. Showing Compound this compound (FDB008181) - FooDB [foodb.ca]

- 2. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 5. chembk.com [chembk.com]

- 6. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. CAS 93-53-8: 2-Phenylpropanal | CymitQuimica [cymitquimica.com]

- 9. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 16251-77-7: 3-Phenylbutanal | CymitQuimica [cymitquimica.com]

- 11. chemwhat.com [chemwhat.com]

- 12. 3-苯基丁醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3-Phenylbutanal, (S)- | C10H12O | CID 12255404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [chemicalbook.com]

- 16. Page loading... [guidechem.com]

- 17. P-METHYLPHENYLACETALDEHYDE CAS#: 104-09-6 [m.chemicalbook.com]

- 18. Showing Compound (4-Methylphenyl)acetaldehyde (FDB000809) - FooDB [foodb.ca]

- 19. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [amp.chemicalbook.com]

- 20. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Propenal, 2-methyl-3-phenyl- [webbook.nist.gov]

- 22. 3-Methyl-3-phenyl-butanal synthesis - chemicalbook [chemicalbook.com]

- 23. GCMS Section 6.11.4 [people.whitman.edu]

physical and chemical properties of 2-Methyl-3-phenyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, also commonly known as alpha-methyl cinnamaldehyde, is an aromatic aldehyde with a characteristic spicy, cinnamon-like odor.[1][2] This compound and its derivatives are of significant interest in the flavor and fragrance industries.[2] Furthermore, emerging research has highlighted its potential biological activities, including antifungal properties, making it a subject of investigation for pharmaceutical and agrochemical applications.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its known reactivity and biological activities.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid.[2][4] It is combustible and should be handled with appropriate safety precautions.[1] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [3][4] |

| Appearance | Clear yellow liquid | [4] |

| Boiling Point | 148-149 °C at 27 mmHg | [1] |

| 302 °F at 100 mmHg | [4] | |

| Density | 1.047 g/mL at 25 °C | [1] |

| 1.0407 at 63 °F | [4] | |

| Refractive Index (n20/D) | 1.605 | [1] |

| Flash Point | 175 °F (79.4 °C) | [4] |

| Solubility | Less than 1 mg/mL at 70 °F in water | [4] |

Tabulated Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | References |

| ¹H NMR | Spectra available, chemical shifts depend on solvent. | [5] |

| ¹³C NMR | Data available. | [5] |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 145, 146, 117, 115, 91. | [4] |

| Infrared (IR) | Spectra available. | [5] |

| Kovats Retention Index | Standard non-polar: 1309, 1303.1, 1330 | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of α-methylcinnamaldehyde is the condensation of benzaldehyde (B42025) with propionaldehyde (B47417) in the presence of a base.[1]

Materials:

-

Benzaldehyde

-

Propionaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1%)

-

Solvent (e.g., ethanol)

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve benzaldehyde and a slight excess of propionaldehyde in a suitable solvent, such as ethanol, in a reaction flask.

-

Slowly add the sodium hydroxide solution to the flask with constant stirring. The base acts as a catalyst for the aldol (B89426) condensation reaction.

-

Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by techniques like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine to remove any impurities.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Injection Mode: Splitless or split, depending on the sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The resulting chromatogram will show a peak at a specific retention time corresponding to this compound, and the mass spectrum of this peak will exhibit the characteristic fragmentation pattern for identification.

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, will confirm the molecular structure.

Chemical Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated aldehyde functional group.

-

Reaction with Thiols: Like cinnamaldehyde, α-methylcinnamaldehyde can react with thiols. The reaction can proceed via a Michael addition to the β-carbon of the unsaturated system. This reactivity is significant as it can lead to the formation of adducts with thiol-containing biomolecules, such as cysteine residues in proteins. This interaction is thought to be a potential mechanism for its biological activity and, in some cases, its potential as a skin sensitizer.

-

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The carbon-carbon double bond can also be reduced.

Biological Activity

-

Antifungal Activity: this compound has demonstrated antifungal activity.[1][3] While the exact mechanism is not fully elucidated, it is hypothesized to involve the disruption of fungal cell membranes or interaction with essential cellular components, potentially through its reactivity with thiols in fungal proteins. The lipophilic nature of the molecule likely facilitates its passage through the fungal cell wall and membrane.

-

Complexation with Metals: The compound can act as a ligand and form complexes with metal ions such as Co(II) and Ni(II).[1][3] This property could be explored for various applications, including catalysis or the development of novel bioactive compounds.

Safety and Handling

This compound is a combustible liquid and may cause skin irritation.[1] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and sources of ignition.

Conclusion

This compound is a versatile aromatic aldehyde with established applications in the fragrance industry and growing interest in its biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and characterization. The understanding of its reactivity, particularly with thiols, is key to exploring its potential in drug development and other scientific fields. Further research into its specific mechanisms of biological action is warranted to fully exploit its potential.

References

- 1. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]

- 2. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-Methylcinnamaldehyde(101-39-3) 1H NMR spectrum [chemicalbook.com]

2-Methyl-3-phenyl-2-propenal CAS number 101-39-3 properties

An In-depth Technical Guide to 2-Methyl-3-phenyl-2-propenal (CAS: 101-39-3)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS Number 101-39-3), a versatile alpha,beta-unsaturated aldehyde. Commonly known as alpha-Methylcinnamaldehyde, this compound is a significant component in the flavor and fragrance industries and serves as a valuable intermediate in chemical synthesis.[1][2][3] This guide details its physicochemical properties, safety and handling protocols, synthesis methodologies, and key biological activities. Special focus is given to its mechanisms of action as a tyrosinase inhibitor and an antifungal agent, supported by detailed experimental protocols and workflow visualizations for researchers, scientists, and drug development professionals.

General Information and Identifiers

This compound is a distinct aromatic aldehyde recognized for its characteristic spicy, cinnamon-like aroma.[3][4] It is found naturally in plants such as peppermint.[3][5]

| Identifier | Value |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enal[6][7] |

| CAS Number | 101-39-3[6][7] |

| Molecular Formula | C₁₀H₁₀O[7][8] |

| Molecular Weight | 146.19 g/mol [7] |

| Synonyms | alpha-Methylcinnamaldehyde, α-Methylcinnamaldehyde, Methyl Cinnamic Aldehyde, 2-Methyl-3-phenylacrolein, 2-Methyl-3-phenylacrylaldehyde[7][9][10] |

Physicochemical Properties

The compound is a clear, pale yellow to yellow liquid at room temperature.[7][11] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear pale yellow to yellow liquid | [7][11] |

| Density | 1.040 - 1.047 g/mL at 25 °C | [12] |

| Boiling Point | 148-149 °C at 27 mmHg | [12] |

| Flash Point | 79 °C / 174.2 °F (closed cup) | |

| Refractive Index | 1.602 - 1.607 at 20 °C | [11] |

| Water Solubility | < 1 mg/mL (practically insoluble) | [7] |

| Solubility | Soluble in ethanol (B145695) and fixed oils | |

| Vapor Density | 5.04 (Air = 1) |

Spectroscopic Data Summary

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. Datasets are publicly available through various chemical databases.

| Spectrum Type | Database / Reference |

| ¹H NMR | ChemicalBook, PubChem[4][7] |

| ¹³C NMR | ChemicalBook, SpectraBase[2][4] |

| Mass Spectrum (MS) | NIST Chemistry WebBook, ChemicalBook[4][9] |

| Infrared (IR) | ChemicalBook[4][13] |

| Raman | ChemicalBook[4] |

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. It is a combustible liquid and can cause skin and eye irritation.[14] It may also cause an allergic skin reaction.[15]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[16] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[16] |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction[9][15] |

| Flammability | None | Warning | Combustible liquid[14] |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from heat, sparks, and open flames. Store under an inert gas atmosphere as it can be air sensitive.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

Synthesis Methodology

The primary industrial synthesis route for this compound is through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and propionaldehyde (B47417) (propanal).[4]

References

- 1. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]

- 2. spectrabase.com [spectrabase.com]

- 3. foreverest.net [foreverest.net]

- 4. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]

- 5. alpha-methyl cinnamaldehyde, 101-39-3 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 101-39-3: α-Methylcinnamaldehyde | CymitQuimica [cymitquimica.com]

- 9. 2-Propenal, 2-methyl-3-phenyl- [webbook.nist.gov]

- 10. alpha-Methylcinnamaldehyde | 101-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Alpha‑methyl Cinnamaldehyde – Spicy [myskinrecipes.com]

- 12. α-Methyl-trans-cinnamaldehyde | CAS 101-39-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. α-Methylcinnamaldehyde(101-39-3) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. Alpha Methyl Cinnamic Aldehyde Cinnamaldehyde Manufacturers [mubychem.com]

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of alpha-Methylcinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of alpha-methylcinnamaldehyde (B80893), a valuable compound in the fragrance, flavor, and pharmaceutical industries. The document details the core synthesis methodologies, reaction mechanisms, and quantitative data, presented in a format tailored for researchers and professionals in drug development.

Core Synthesis Method: Claisen-Schmidt Condensation

The primary industrial and laboratory-scale synthesis of alpha-methylcinnamaldehyde is achieved through a base-catalyzed crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of benzaldehyde (B42025) with propionaldehyde (B47417) (propanal) in the presence of a basic catalyst.

The overall reaction is as follows:

Benzaldehyde + Propionaldehyde → alpha-Methylcinnamaldehyde + Water

A variety of catalysts and reaction conditions have been explored to optimize the yield and selectivity of this transformation. Common catalysts include alkali metal hydroxides, such as sodium hydroxide (B78521), and more advanced systems involving phase-transfer catalysts or solid-supported bases.

Quantitative Data on Synthesis Parameters

The efficiency of alpha-methylcinnamaldehyde synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported methodologies.

Table 1: Synthesis of alpha-Methylcinnamaldehyde using Sodium Hydroxide Catalyst

| Molar Ratio (Benzaldehyde:Propionaldehyde) | Catalyst (NaOH) Concentration | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1:1.2 | 1g NaOH in 200g 45% Methanol/Water | Methanol/Water | 15-25 | 5-8 | 81.7 | [1] |

| 1:1.1 | 4g NaOH in 200g 60% Methanol/Water | Methanol/Water | 15-25 | 5-8 | Not Specified | [1] |

| 1:0.95 | 6g NaOH in 200g 50% Methanol/Water | Methanol/Water | 15-25 | 5-8 | 83.4 | [1] |

| 1:0.8 | 10g NaOH in 200g 40% Methanol/Water | Methanol/Water | 15-25 | 5-8 | 79.1 | [1] |

Table 2: Synthesis of alpha-Methylcinnamaldehyde using Other Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Benzaldehyde Conversion (%) | Selectivity for alpha-Methylcinnamaldehyde (%) | Yield (%) | Reference |

| KF/Al2O3 with Polyethylene Glycol (Phase Transfer) | Not Specified | Not Specified | Not Specified | Not Specified | 78.9 | [1] |

| PEG400/PEG600 (Phase Transfer) | Ethanol | Not Specified | Not Specified | Not Specified | 54.2 | [1] |

| TBAB (Phase Transfer) | Ethanol | Not Specified | Not Specified | Not Specified | 59.7 | [1] |

| 20% (w/w) Mg-Zr (2:1)/HMS | Not Specified | 170 | 71 | 92 | Not Specified | [2] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of alpha-methylcinnamaldehyde based on reported methods.

Protocol 1: Sodium Hydroxide Catalyzed Synthesis in Methanol/Water[1]

Materials:

-

Benzaldehyde

-

Propionaldehyde

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Prepare the catalyst solution by dissolving 6g of NaOH in 200g of a 50% (w/w) methanol-water solution in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 15-25°C.

-

Add 100g (0.943 mol) of benzaldehyde to the reaction vessel and stir for 30 minutes.

-

Slowly add 52g (0.896 mol) of propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25°C.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure alpha-methylcinnamaldehyde.

Protocol 2: Purification of trans-alpha-Methylcinnamaldehyde[3]

For applications requiring high purity, particularly the trans isomer, a multi-step purification process is employed.

Procedure:

-

The crude alpha-methylcinnamaldehyde obtained from the synthesis contains a mixture of cis and trans isomers, as well as side products.

-

Subject the crude product to a first rectification (distillation) to separate the bulk of the product from unreacted starting materials and high-boiling point impurities.

-

A second rectification is performed to enrich the fraction containing the cis and trans isomers.

-

The enriched fraction is then subjected to acid decomposition to facilitate the isomerization of the cis isomer to the more stable trans isomer.

-

A final, third rectification is carried out to isolate the high-purity trans-alpha-methylcinnamaldehyde (greater than 99.0% purity).

Reaction Mechanisms

The synthesis of alpha-methylcinnamaldehyde via the Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism followed by dehydration.

Base-Catalyzed Aldol Condensation and Dehydration

The reaction mechanism involves the following key steps:

-

Enolate Formation: A hydroxide ion (from the base catalyst) abstracts an acidic α-hydrogen from propionaldehyde to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and therefore cannot enolize. This step forms an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy aldehyde (aldol addition product).

-

Dehydration: Under the reaction conditions, the β-hydroxy aldehyde readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated aldehyde, alpha-methylcinnamaldehyde. This step is driven by the formation of a stable conjugated system.

References

Unveiling the Electronic Landscape: A Theoretical Guide to 2-Methyl-3-phenyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical methodologies used to characterize the electronic structure of 2-Methyl-3-phenyl-2-propenal, a derivative of cinnamaldehyde (B126680). While direct computational studies on this specific molecule are limited in publicly available literature, this document leverages findings from its parent compound, cinnamaldehyde, to offer a comprehensive overview of the applicable theoretical frameworks, expected electronic properties, and the significance of these characteristics in the context of molecular interactions and reactivity. Understanding the electronic landscape of such molecules is pivotal for applications in drug design and materials science, where molecular recognition and reaction mechanisms are key.

Theoretical Foundation for Electronic Structure Analysis

The electronic behavior of a molecule is governed by the spatial distribution and energy levels of its electrons. Theoretical chemistry provides powerful tools to model these characteristics, offering insights that complement experimental data. For molecules like this compound, Density Functional Theory (DFT) is a widely employed computational method due to its favorable balance of accuracy and computational cost.

DFT calculations can elucidate a variety of electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial in predicting a molecule's reactivity, stability, and potential for intermolecular interactions.

Computational Methodologies: A Protocol for In-Silico Analysis

The following outlines a typical computational protocol for investigating the electronic structure of this compound, based on established methods for similar compounds like cinnamaldehyde.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

The initial step involves finding the most stable three-dimensional conformation of the molecule.

-

A common approach is to use the B3LYP hybrid functional with a basis set such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially in systems with pi-conjugation.

-

Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Using the optimized geometry, single-point energy calculations are performed at the same or a higher level of theory.

-

This step yields key electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[1]

-

Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and intramolecular interactions.

-

-

Solvent Effects:

-

To simulate a more realistic biological or chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Calculations can be repeated in different solvents to assess the solvent's impact on the electronic structure and stability.

-

Quantitative Electronic Structure Data of Cinnamaldehyde (as a proxy)

The following table summarizes key quantitative data obtained from DFT calculations on trans-cinnamaldehyde, the parent compound of this compound. These values provide a baseline for understanding the electronic properties of this class of molecules. The presence of a methyl group in this compound is expected to cause slight perturbations to these values due to its electron-donating inductive effect.

| Parameter | Value (Gas Phase) | Computational Method | Reference |

| HOMO Energy | Not explicitly stated | B3LYP/6-311++G(d,p) | [1] |

| LUMO Energy | Not explicitly stated | B3LYP/6-311++G(d,p) | [1] |

| HOMO-LUMO Gap | Not explicitly stated | B3LYP/6-311++G(d,p) | [1] |

| Dipole Moment | ~3.5 - 4.5 D | DFT/various basis sets | [2] |

Note: Specific HOMO/LUMO energy values for cinnamaldehyde were not available in the provided search results, but the importance of the HOMO-LUMO gap is highlighted.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of the electronic structure of a molecule like this compound.

Caption: Computational workflow for electronic structure analysis.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

For this compound, the conjugated π-system, which includes the phenyl ring, the double bond, and the carbonyl group, will be the primary contributor to the frontier orbitals. The HOMO is expected to be delocalized over this π-system, while the LUMO will also be distributed across these atoms, with a significant contribution from the carbon-carbon double bond and the carbonyl group, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

-

Red regions indicate negative electrostatic potential and are associated with high electron density, typically found around electronegative atoms like oxygen. These areas are prone to electrophilic attack.

-

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas, often around hydrogen atoms. These sites are susceptible to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for hydrogen bonding and other electrophilic interactions. The conjugated system will also influence the overall shape and distribution of the electrostatic potential.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical approaches for studying the electronic structure of this compound, primarily through the lens of its parent compound, cinnamaldehyde. The methodologies and concepts discussed here, including DFT calculations, frontier molecular orbital analysis, and molecular electrostatic potential mapping, are foundational for predicting the reactivity and interaction patterns of this molecule.

For drug development professionals and researchers, these computational insights can guide the design of new derivatives with tailored electronic properties, enhancing their biological activity or improving their pharmacokinetic profiles. Future theoretical work should focus on performing detailed DFT calculations directly on this compound and its various isomers and conformers to provide more precise quantitative data. Such studies would be invaluable for a deeper understanding of its chemical behavior and potential applications.

References

Spectroscopic Analysis of 2-Methyl-3-phenyl-2-propenal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenyl-2-propenal, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available in a quantitative table format. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in a quantitative table format. |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available in a quantitative table format. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 145 | 95 | [M-H]⁺ |

| 117 | 50 | [M-CHO]⁺ |

| 115 | 45 | [C₉H₇]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of organic compounds. The following sections detail the generalized experimental protocols for the NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument typically scans over the mid-infrared range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]

-

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data to elucidate the structure of an unknown organic compound like this compound.

Caption: A logical workflow for spectroscopic data analysis.

References

A Technical Guide to the Solubility of 2-Methyl-3-phenyl-2-propenal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-3-phenyl-2-propenal, a compound of interest in various chemical and pharmaceutical research fields. Understanding its behavior in different organic solvents is crucial for its application in synthesis, formulation, and analytical method development.

Core Concepts: Solubility of Aromatic Aldehydes

The solubility of an organic compound is primarily dictated by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound, an alpha-beta unsaturated aldehyde with a phenyl group, possesses both polar (the aldehyde group) and non-polar (the phenyl ring and methyl group) characteristics. This dual nature results in varied solubility across different types of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility; it is expected to be more soluble in solvents of similar polarity.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information and the solubility of the closely related compound cinnamaldehyde, the following table summarizes its expected solubility at ambient temperature (approximately 20-25°C).

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Polar Protic Solvents | |||

| Water | H₂O | High | < 0.1 g/100 mL[1][2] |

| Methanol | CH₃OH | High | Slightly Soluble[1][2][3] |

| Ethanol | C₂H₅OH | High | Miscible[4][5] |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Medium | Soluble |

| Non-Polar Solvents | |||

| Toluene | C₇H₈ | Low | Soluble |

| Chloroform | CHCl₃ | Low | Soluble[4][5] |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[4][5] |

| Petroleum Ether | Mixture | Very Low | Insoluble[5] |

| Other | |||

| Fixed Oils | Mixture | Non-Polar | Soluble[6] |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent. "Slightly Soluble" indicates that only a small amount of the solute will dissolve. "Insoluble" indicates that a negligible amount of the solute will dissolve.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

1. Principle:

An excess amount of this compound is agitated with the chosen organic solvent in a sealed container at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

2. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample analysis

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

3. Procedure:

a. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of screw-capped glass vials. The exact amount should be sufficient to ensure that undissolved solute remains at equilibrium.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

b. Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, ensuring no undissolved material is disturbed.

-

Filter the sample through a syringe filter appropriate for the solvent into a clean vial to remove any remaining suspended particles.

-

Immediately dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

c. Analytical Measurement:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

d. Calculation of Solubility:

Calculate the solubility (S) of this compound in the solvent using the following formula:

S = C * DF

Where:

-

S is the solubility (e.g., in g/100 mL or mol/L)

-

C is the concentration of the diluted sample determined from the calibration curve

-

DF is the dilution factor

4. Data Reporting:

The solubility should be reported as the mean of at least three independent determinations, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. α-Methylcinnamaldehyde CAS#: 101-39-3 [m.chemicalbook.com]

- 2. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Substituted Cinnamaldehydes: A Technical Guide

Introduction

Cinnamaldehyde (B126680), the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, has long been recognized for its medicinal properties.[1][2] Beyond its traditional use, the scientific community has increasingly focused on cinnamaldehyde and its synthetic derivatives as a promising scaffold for drug discovery. The core structure, featuring a phenyl ring attached to an α,β-unsaturated aldehyde, provides a versatile platform for chemical modification, leading to a diverse library of substituted cinnamaldehydes with enhanced and varied biological activities.[3] These modifications, often involving the addition of substituent groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), and halogens (-Br, -Cl, -F) at various positions on the phenyl ring, can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its therapeutic efficacy.[4][5]

This technical guide offers an in-depth exploration of the potential biological activities of substituted cinnamaldehydes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It is designed for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and development in this promising area of medicinal chemistry.

Anticancer Activity of Substituted Cinnamaldehydes

Substituted cinnamaldehydes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[3][6] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[6][7] The presence of the α,β-unsaturated carbonyl group is considered a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic residues in cellular proteins, thereby disrupting critical cancer cell functions.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various substituted cinnamaldehydes against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Cinnamaldehyde | MCF-7 (Breast) | 58 µg/mL (24h) | [6] |

| Cinnamaldehyde | MCF-7 (Breast) | 140 µg/mL (48h) | [6] |

| Cinnamaldehyde-based Chalcone (B49325) (3e) | Caco-2 (Colon) | 32.19 ± 3.92 µM | [7] |

| Bromoethane Chalcone (5n) | DU145 (Prostate) | 8.719 ± 1.8 µM | [9] |

| Bromoethane Chalcone (5n) | SKBR-3 (Breast) | 7.689 µM | [9] |

| Bromoethane Chalcone (5n) | HEPG2 (Liver) | 9.380 ± 1.6 µM | [9] |

| para Methyl Benzyl Chalcone (5j) | SKBR-3 (Breast) | 7.871 µM | [9] |

| 2,3-dichloro Benzyl Chalcone (5b) | HEPG2 (Liver) | 9.190 µM | [9] |

Signaling Pathways in Anticancer Activity

The anticancer effects of cinnamaldehyde derivatives are often mediated through the modulation of specific signaling pathways. For instance, some derivatives induce apoptosis by activating caspase cascades. The intrinsic pathway of apoptosis, in particular, has been identified as a key mechanism for a cinnamaldehyde-based chalcone compound (3e) in colon cancer cells, which was shown to activate Caspase-3.[7]

Antimicrobial Activity of Substituted Cinnamaldehydes

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[10][11] Substituted cinnamaldehydes have demonstrated broad-spectrum activity against various bacteria and fungi, including clinically relevant species like Escherichia coli, Staphylococcus aureus, and Candida albicans.[10][12][13] The antimicrobial potency is significantly influenced by the nature and position of substituents on the phenyl ring, with electron-withdrawing groups often enhancing activity.[5][12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for cinnamaldehyde and its derivatives against various microorganisms.

| Compound | Microorganism | MIC Value | Reference |

| trans-Cinnamaldehyde | Gram-positive & Gram-negative bacteria | 0.160 - 0.630 mg/mL | [14] |

| 4-Nitrocinnamaldehyde | E. coli (UPEC) | 100 µg/mL | [5] |

| 4-Nitrocinnamaldehyde | S. aureus | 100 µg/mL | [5] |

| 4-Bromocinnamaldehyde | A. baumannii | 32 µg/mL | [15] |

| α-Methyl cinnamaldehyde | C. albicans | ≥ 200 µg/mL | [12] |

| trans-4-Methyl cinnamaldehyde | C. albicans | ≥ 200 µg/mL | [12] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of cinnamaldehydes is often attributed to their ability to disrupt microbial cell structures and functions. One key target is the cell division protein FtsZ, which is essential for bacterial cytokinesis.[15][16] By inhibiting the polymerization and GTPase activity of FtsZ, these compounds prevent the formation of the Z-ring, leading to filamentation and ultimately inhibiting bacterial replication.[16] Additionally, cinnamaldehyde can alter the permeability of the cell membrane, causing leakage of intracellular components.[17][18]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][19] Cinnamaldehyde and its derivatives exhibit potent anti-inflammatory and antioxidant properties.[20][21] They can suppress the production of pro-inflammatory mediators and enhance the cellular antioxidant defense systems.[14][20]

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, such as DPPH (1,1-diphenyl-2-picrylhydrazyl). The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

| Compound | Assay | IC50 Value | Reference |

| Cinnamaldehyde-based Chalcone (3e) | DPPH Assay | Best among tested derivatives | [7] |

| 2-(1-hydrazino-3-phenyl-allyl)-3-hydroxy-2,3-dihydro-[10][22]naphthoquinone | DPPH Assay | 139.06 µg/mL | [23] |

Signaling Pathways in Anti-inflammatory and Antioxidant Responses

The anti-inflammatory effects of cinnamaldehydes are exerted through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[19][24][25] Furthermore, cinnamaldehyde can suppress the JAK/STAT signaling pathway, which is also crucial in inflammation.[26] As an antioxidant, cinnamaldehyde can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[14]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. Below are methodologies for key assays cited in the literature for evaluating the bioactivity of substituted cinnamaldehydes.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted cinnamaldehyde derivatives for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

-

Compound Preparation: Prepare a series of twofold dilutions of the substituted cinnamaldehyde in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to an OD600 of 0.004).[10]

-

Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed by measuring the absorbance at 600 nm.[10]

Substituted cinnamaldehydes represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their significant potential in the development of new therapeutics for cancer, infectious diseases, and inflammatory conditions. The structure-activity relationships observed suggest that targeted chemical modifications can lead to the optimization of potency and selectivity. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers to build upon, fostering further exploration and innovation in the field. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profiles of these promising agents.

References

- 1. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptmitraayu.com [ptmitraayu.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents [journal.waocp.org]

- 5. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. sciforum.net [sciforum.net]

- 11. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 14. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 17. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Anti-oxidant and anti-inflammatory effects of cinnamaldehyde and eugenol on mononuclear cells of rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on the Anti-Oxidative Function of trans-Cinnamaldehyde-Included β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Methyl-3-phenyl-2-propenal and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, also known as α-methylcinnamaldehyde, is an α,β-unsaturated aromatic aldehyde that, along with its structural analogs, has garnered significant interest in the scientific community. These compounds, belonging to the broader class of phenylpropanoids, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, chemical properties, and biological activities. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this area.

Chemical Properties and Synthesis

This compound is a derivative of cinnamaldehyde (B126680) with a methyl group at the α-position. This substitution influences the compound's electronic properties and reactivity, which in turn can affect its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Claisen-Schmidt condensation being a common and economically viable approach.[1] This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with propionaldehyde (B47417).[2]

A general procedure involves dissolving benzaldehyde and propionaldehyde in a methanol-water solution containing sodium hydroxide (B78521). The reaction is typically carried out at a controlled temperature, and the product is then isolated through extraction and distillation.[3]

Another synthetic route involves the palladium-catalyzed oxidative Heck reaction of arylboronic acids with acrolein, which allows for the synthesis of a variety of substituted cinnamaldehydes.[4]

Biological Activities

The biological activities of this compound and its analogs are diverse, with significant potential in antimicrobial, anti-inflammatory, and anticancer applications. The presence of the α,β-unsaturated aldehyde moiety is a key structural feature responsible for many of these activities, primarily through its ability to act as a Michael acceptor.

Antimicrobial and Antibiofilm Activity

α-Methylcinnamaldehyde has demonstrated notable antimicrobial and antibiofilm activity. For instance, it has been shown to efficiently inhibit the biofilm formation of Candida albicans at a concentration of 50 μg/mL, with a Minimum Inhibitory Concentration (MIC) of ≥ 200 μg/mL.[5] The mechanism of action is believed to involve the inhibition of hyphal growth and cell aggregation.[5]

Derivatives of cinnamaldehyde have also shown broad-spectrum antimicrobial activity against various bacteria and fungi. The introduction of different substituents on the phenyl ring can modulate this activity.[6]

Cytotoxic Activity

Cinnamaldehyde and its analogs have been investigated for their cytotoxic effects against various cancer cell lines. The propenal group is considered a key functional group for this antitumor activity.[7] For example, cinnamaldehyde has shown cytotoxicity against human solid tumor cells such as HCT15 and SK-MEL-2, with ED50 values ranging from 0.63 to 8.1 μg/mL.[7] One study reported an IC50 of 73 μg/mL for cinnamaldehyde against the PC3 prostate cancer cell line.[8] Furthermore, a cinnamaldehyde-rich cinnamon extract demonstrated a dose-dependent decrease in the viability of HCT 116 and HT-29 colon cancer cell lines.[9]

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamaldehyde and its derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).[10][11] This inhibition is mediated through the suppression of intracellular signaling pathways, including the NF-κB and MAPK pathways.[10][12] Cinnamaldehyde has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2).[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its key analogs.

Table 1: Antimicrobial Activity

| Compound | Microorganism | MIC (μg/mL) | Reference |

| α-Methylcinnamaldehyde | Candida albicans | ≥ 200 | [5] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | IC50/ED50 | Reference |

| Cinnamaldehyde | HCT15 | 0.63 - 8.1 μg/mL | [7] |

| Cinnamaldehyde | SK-MEL-2 | 0.63 - 8.1 μg/mL | [7] |

| Cinnamaldehyde | PC3 | 73 μg/mL | [8] |

| Cinnamaldehyde | HCT 116 | 20 µg/mL (pure) | [9] |

| Cinnamaldehyde | HT-29 | 9.12 µg/mL (pure) | [9] |

Table 3: Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| E-cinnamaldehyde | RAW 264.7 | NO production | 55 ± 9 μM | [9] |

| E-cinnamaldehyde | RAW 264.7 | TNF-α production | 63 ± 9 μM | [9] |

| o-Methoxycinnamaldehyde | RAW 264.7 | NO production | 35 ± 9 μM | [9] |

| o-Methoxycinnamaldehyde | RAW 264.7 | TNF-α production | 78 ± 16 μM | [9] |

Signaling Pathway Visualizations

The biological effects of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. Below are representations of the NF-κB and MAPK signaling pathways, which are known targets of these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its analogs.

Synthesis of this compound (α-methylcinnamaldehyde)

Method: Claisen-Schmidt Condensation[2]

Materials:

-

Benzaldehyde

-

Propionaldehyde

-

Water

-

Sodium hydroxide

-

Acetic acid

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of methanol and water.

-

To a stirred mixture of benzaldehyde in the methanol/water/NaOH solution, add propionaldehyde dropwise at a controlled temperature (e.g., 50°C) over a period of several hours.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Neutralize the reaction mixture with acetic acid.

-

Remove the methanol by fractionation.

-

Separate the organic layer from the aqueous layer using a separatory funnel.

-

Fractionally distill the organic layer under reduced pressure to recover unreacted benzaldehyde and obtain the purified α-methylcinnamaldehyde.

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[7]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

This compound or its analog (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-